molecular formula C8H3ClF4O B1325215 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone CAS No. 886370-93-0

2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone

Cat. No.: B1325215
CAS No.: 886370-93-0
M. Wt: 226.55 g/mol
InChI Key: ICNBOISSWGIKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2’-chloro-4’-fluoro-2,2,2-trifluoroacetophenone derivatives.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby affecting biochemical processes within cells. Its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

  • 4’-Chloro-2,2,2-trifluoroacetophenone
  • 2,2,2-Trifluoroacetophenone
  • 4’-Bromo-2,2,2-trifluoroacetophenone
  • 2-Chloro-4’-fluoroacetophenone

Comparison: 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, along with a trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBOISSWGIKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645225
Record name 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-93-0
Record name Ethanone, 1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886370-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.